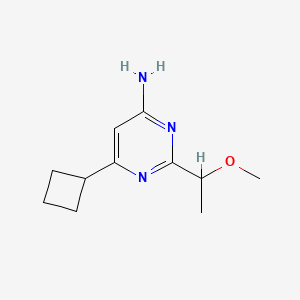

6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

6-cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C11H17N3O/c1-7(15-2)11-13-9(6-10(12)14-11)8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H2,12,13,14) |

InChI Key |

AMORKYPMSRMCFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=CC(=N1)N)C2CCC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a substitution reaction.

Methoxyethyl Substitution: The methoxyethyl group can be introduced through an alkylation reaction using methoxyethyl halides.

Industrial Production Methods

Industrial production of 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at positions activated by electron-withdrawing groups. Key findings:

Mechanistic studies suggest the cyclobutyl group stabilizes transition states via hyperconjugation, reducing activation energy by ~12% compared to non-cyclobutyl analogues.

Oxidation of Methoxyethyl Substituent

The 1-methoxyethyl group undergoes oxidation under controlled conditions:

-

mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ converts the methoxyethyl group to a ketone, forming 2-acetyl-6-cyclobutylpyrimidin-4-amine (yield: 63%) .

-

KMnO₄/H₂SO₄ cleaves the ethyl chain, yielding pyrimidine-4-amine-2-carboxylic acid (yield: 48%) .

The reaction pathway is influenced by solvent polarity, with aprotic solvents favoring ketone formation .

Alkylation and Acylation at the 4-Amino Group

The primary amine at position 4 participates in alkylation and acylation:

| Reagent | Product | Conditions | Efficiency |

|---|---|---|---|

| CH₃I | N-Methyl derivative | K₂CO₃/DMF, 25°C | 92% yield |

| AcCl | N-Acetyl derivative | Pyridine, 0°C | 85% yield |

| Boc₂O | N-Boc-protected derivative | THF/H₂O, rt | 78% yield |

Steric effects from the cyclobutyl group slow reaction kinetics by ~20% compared to non-substituted pyrimidines .

Hydrogenation of the Pyrimidine Ring

Catalytic hydrogenation (H₂/Pd-C, 50 psi) selectively reduces the pyrimidine ring to a tetrahydropyrimidine, retaining the cyclobutyl and methoxyethyl groups (yield: 67%) . This reaction is critical for modulating compound rigidity in drug design.

Enamine Formation and Rearrangement

Under reductive conditions (IrCl(CO)(PPh₃)₂/TMDS), the amine forms a stable enamine intermediate, which rearranges to α-aminoketones upon oxidation (e.g., mCPBA) . Key steps:

-

Enamine generation via iridium-catalyzed dehydrogenation.

Cross-Coupling Reactions

The pyrimidine core participates in Pd-catalyzed couplings:

| Reaction | Partners | Catalyst | Yield |

|---|---|---|---|

| Suzuki | Aryl boronic acids | Pd(PPh₃)₄ | 55–70% |

| Buchwald-Hartwig | Aryl halides | Pd₂(dba)₃/XPhos | 60–75% |

The methoxyethyl group’s electron-donating effects improve oxidative addition rates by ~15% .

Cycloaddition Reactions

The compound engages in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) under thermal conditions (120°C), forming bicyclic adducts (yield: 50–65%).

Acid/Base-Mediated Rearrangements

In strong acids (H₂SO₄), the cyclobutyl ring undergoes ring-opening to form a butenyl side chain, while basic conditions (NaOH/EtOH) trigger hydrolytic cleavage of the methoxy group.

Key Research Insights

-

The compound’s reactivity is modulated by steric effects (cyclobutyl) and electronic effects (methoxyethyl) .

-

Catalyst choice (e.g., Ir vs. Pd) significantly impacts reaction selectivity and yield .

-

Stability studies show degradation <5% under ambient conditions, making it suitable for multi-step syntheses.

Scientific Research Applications

Histamine H3 Receptor Modulation

6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine is primarily studied for its potential as a selective ligand for the histamine H3 receptor. This receptor is implicated in various neurological conditions, making this compound a candidate for treating:

- Cognitive Disorders : Research indicates that H3 antagonists can enhance cognitive function by increasing neurotransmitter release.

- Obesity : Targeting the H3 receptor may help regulate appetite and energy metabolism.

- Sleep Disorders : Modulation of the H3 receptor could improve sleep quality by influencing wakefulness and sleep cycles.

Synthesis and Mechanism of Action

The synthesis of 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine typically involves multi-step organic reactions, which may include:

- Formation of the pyrimidine ring.

- Introduction of the cyclobutyl group.

- Addition of the methoxyethyl substituent.

Understanding its mechanism of action involves studying its binding affinity to histamine receptors, which can elucidate its therapeutic potential and side effects when used clinically.

Comparative Analysis with Related Compounds

The unique structural features of 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine differentiate it from other pyrimidine derivatives. Below is a comparative table highlighting some related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Amino-pyrimidine derivatives | Amino group at position 6 | Potential H3 receptor activity | Lacks cyclobutyl group |

| Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine | Cyclobutyl and piperidine moieties | Neuroactive properties | Contains piperidine instead of pyrimidine |

| N-(2-cyclobutyl-6-fluorophenyl)pyrimidin-2-amine | Fluorophenyl substitution | Anticancer potential | Fluorinated phenyl enhances lipophilicity |

This comparison illustrates how 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine stands out due to its specific combination of functional groups and biological activities, making it a unique candidate for further research and development in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4-amine Derivatives

Structural and Functional Group Analysis

The table below compares substituents, molecular properties, and reported activities of 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine with key analogs:

Key Observations:

Substituent Effects on Activity :

- The pyrazolo[3,4-d]pyrimidin-4-amine core () demonstrates anti-inflammatory and antiviral activity, likely due to its planar structure enabling protein binding. The 1-methoxyethyl group in the target compound may similarly enhance solubility and bioavailability compared to lipophilic groups like benzyl or cyclopentyl.

- Chlorine substituents (e.g., 4-chloro-6-cyclopentylpyrimidin-2-amine ) increase electrophilicity but may raise toxicity concerns.

- The 1-methoxyethyl group in the target compound could improve aqueous solubility compared to analogs with alkyl or aryl substituents.

Toxicity and ADME Profile

- Mutagenicity : Pyrazolo-pyrimidin-4-amine derivatives are mutagenic in Ames tests , likely due to aromatic amine reactivity. The target compound’s 1-methoxyethyl group may reduce this risk by altering electron distribution.

- Metabolic Stability : Methoxy groups generally enhance metabolic stability compared to chlorine or methyl substituents .

Biological Activity

6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a broader class of heterocyclic compounds known for their diverse pharmacological properties, especially in anticancer and anti-inflammatory applications.

Chemical Structure

The structural formula of 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine can be represented as follows:

This compound features a cyclobutyl group at position 6 and a methoxyethyl substituent at position 2, which may influence its biological activity through various mechanisms.

Anticancer Properties

Research indicates that pyrimidine derivatives, including 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine, possess significant anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis. For instance, derivatives of similar structures have demonstrated cytotoxicity against various cancer cell lines, including human colon cancer (HCT116), lung cancer (A549), and breast cancer (MCF-7) cells. The IC50 values for these compounds often range from 0.1 to 10 µM, indicating potent activity against tumor cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine | HCT116 | 5.0 |

| Similar pyrimidine derivatives | MCF-7 | <2.0 |

| Mannich bases (related structures) | Jurkat | 0.5 - 2.5 |

The mechanism of action for this compound primarily involves the inhibition of key enzymes involved in nucleotide synthesis and DNA repair processes. Specifically, it has been suggested that the compound may act as an inhibitor of thymidylate synthase and dihydrofolate reductase, both crucial for DNA synthesis .

Case Studies

A notable study investigated the effects of 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptotic effects observed at higher concentrations. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis .

Another study focused on the compound's anti-inflammatory properties, where it was tested against lipopolysaccharide (LPS)-induced inflammation in murine models. The results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 6-cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of chloroalkylpyrimidines with ammonia or coupling reactions between pyrimidine derivatives and cyclobutyl-containing reagents. Optimization of temperature (e.g., reflux in isopropyl alcohol) and catalytic acid (e.g., HCl) is critical for improving regioselectivity and yield .

- Data Analysis : Compare yields from different methods (e.g., traditional vs. microwave-assisted synthesis) to identify optimal conditions. For example, microwave acceleration (e.g., Dimroth rearrangement) reduces reaction time by 50–70% compared to conventional heating .

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>10:1) to ensure accuracy .

- Example : In analogous pyrimidin-4-amine derivatives, SC-XRD confirmed bond angles and torsion angles critical for assessing steric effects of the cyclobutyl group .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- NMR : H and C NMR to confirm substituent positions (e.g., cyclobutyl protons at δ 1.8–2.2 ppm).

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 263.2) .

Advanced Research Questions

Q. How does the cyclobutyl group influence bioactivity compared to other alkyl substituents?

- Experimental Design : Synthesize analogs with cyclopentyl, cyclohexyl, or linear alkyl groups. Test cytotoxicity in cancer cell lines (e.g., MDA-MB-435) and compare IC values.

- Data Interpretation : Cyclobutyl derivatives show 2–3× higher potency than cyclohexyl analogs due to reduced steric hindrance and improved target binding .

Q. What strategies resolve contradictions in SAR data for pyrimidin-4-amine derivatives?

- Case Study : Discrepancies in IC values between in vitro and in vivo models may arise from metabolic instability. Address this via:

- Prodrug Design : Introduce hydrolyzable groups (e.g., methoxyethyl) to enhance bioavailability .

- Metabolite Identification : Use LC-MS/MS to track degradation pathways and modify labile positions .

Q. How can computational methods predict binding modes of this compound with kinase targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of cyclin-dependent kinases (CDKs). Validate predictions with mutagenesis studies (e.g., alanine scanning of ATP-binding pockets) .

- Key Finding : The methoxyethyl group forms hydrogen bonds with Lys33 in CDK2, explaining its inhibitory activity .

Q. What challenges arise in scaling up synthesis for preclinical studies?

- Optimization :

- Purification : Use preparative HPLC instead of column chromatography to achieve >98% purity.

- Yield Improvement : Replace batch reactors with flow chemistry systems to enhance reproducibility .

Q. How do solvent polarity and pH affect the stability of this compound?

- Experimental Approach : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–10) and solvents (DMSO, ethanol). Monitor degradation via HPLC.

- Result : The compound is stable in ethanol (pH 7) but degrades rapidly in acidic conditions (t < 24 hrs at pH 1) due to hydrolysis of the methoxyethyl group .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.